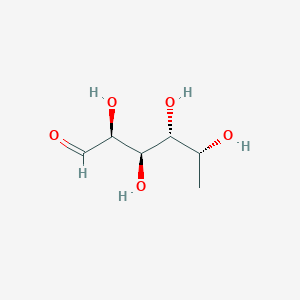
6-Deoxyaltrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxyaltrose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
6-Deoxyaltrose is characterized by the absence of a hydroxyl group at the sixth carbon atom compared to its parent compound, D-glucose. This modification alters its chemical reactivity and biological interactions, making it a valuable compound for specific applications.
Biochemical Research Applications
-
Metabolic Studies
- This compound serves as a useful tool in metabolic studies, particularly in the investigation of glycosylation processes. It can be utilized to understand how glycosylation affects protein function and stability, which is crucial in therapeutic protein development.
-
Inhibitor Studies
- The compound can act as an inhibitor in enzymatic reactions involving glycosyltransferases, which are enzymes responsible for transferring sugar moieties to other molecules. This property makes this compound significant in drug design and development, particularly for targeting glycosylation pathways that are often altered in cancer cells.
-
Structural Biology
- In structural biology, this compound can be incorporated into glycoproteins to study the effects of altered glycosylation on protein folding and stability. This is particularly relevant for understanding diseases linked to misfolded proteins.
Pharmaceutical Applications
-
Antibiotic Development
- Research has indicated that derivatives of this compound may play a role in the synthesis of novel antibiotics. For example, modifications of sugar moieties can enhance the efficacy of existing antibiotics or lead to the discovery of new antimicrobial agents.
-
Cancer Therapy
- Due to its ability to interfere with glucose metabolism, this compound is being investigated as a potential adjunct therapy in cancer treatment. By inhibiting glycolysis in cancer cells, it may enhance the effectiveness of conventional therapies.
-
Viral Infections
- Preliminary studies suggest that this compound could have antiviral properties by disrupting viral glycoprotein synthesis, thereby hindering viral replication processes.
Industrial Applications
-
Food Industry
- The compound is being explored for its potential as a food additive due to its non-caloric nature and ability to mimic sweetness without contributing to caloric intake. This application is particularly relevant in developing sugar substitutes for diabetic-friendly products.
-
Biotechnology
- In biotechnology, this compound is used as a substrate for engineered microorganisms designed to produce biofuels or other valuable chemicals through fermentation processes.
Case Studies and Research Findings
Propriétés
Numéro CAS |
18546-02-6 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m1/s1 |
Clé InChI |
PNNNRSAQSRJVSB-KAZBKCHUSA-N |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
SMILES isomérique |
C[C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES canonique |
CC(C(C(C(C=O)O)O)O)O |
Key on ui other cas no. |
18546-02-6 |
Synonymes |
6-deoxy-D-altrose 6-deoxy-L-altrose 6-deoxyaltrose |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













